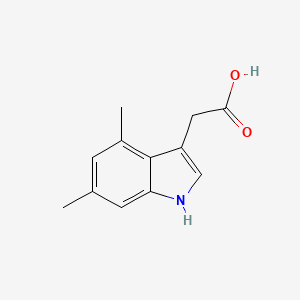

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring structure, which is known for its involvement in various biological processes. The presence of the acetic acid moiety enhances its solubility and interaction with biological targets.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit notable antitumor properties. A study involving various indole-based compounds demonstrated their effectiveness against solid tumors such as colon and lung cancers. The cytotoxic effects were evaluated using the MTT assay on human tumor cell lines, revealing significant inhibition of cell viability at specific concentrations .

| Tumor Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HT29 (Colon) | 12.5 | Moderate |

| PC3 (Prostate) | 15.0 | Moderate |

| H460M (Lung) | 10.0 | High |

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Studies have shown that certain modifications to the indole structure can enhance neuroprotective activity while maintaining selectivity for specific receptor subtypes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at dopamine receptors, influencing neurotransmitter release and cellular signaling pathways.

- Enzyme Inhibition : It has been found to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative conditions .

Study 1: Antitumor Efficacy

In a study focusing on the antitumor activity of indole derivatives, researchers administered this compound to mice with xenografts of human tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting potent antitumor properties .

Study 2: Neuroprotection in Animal Models

Another investigation explored the neuroprotective effects of the compound in MPTP-induced mouse models of Parkinson's disease. Treatment with this compound resulted in improved motor functions and reduced dopaminergic neuronal loss .

Properties

CAS No. |

88611-91-0 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C12H13NO2/c1-7-3-8(2)12-9(5-11(14)15)6-13-10(12)4-7/h3-4,6,13H,5H2,1-2H3,(H,14,15) |

InChI Key |

CCRZUAPLQQSHHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC=C2CC(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.